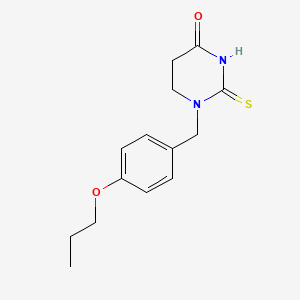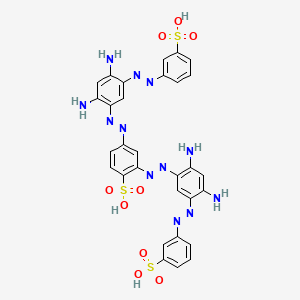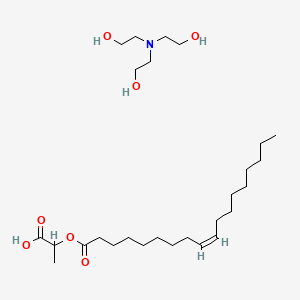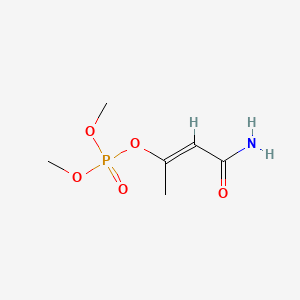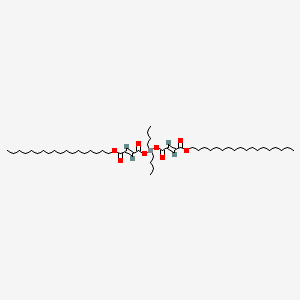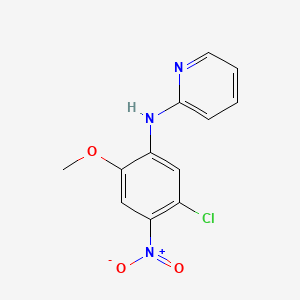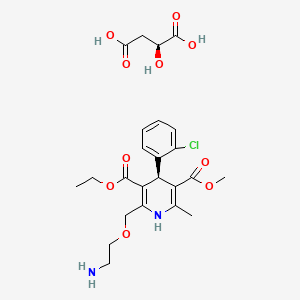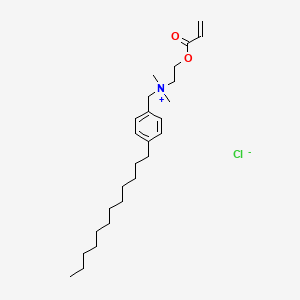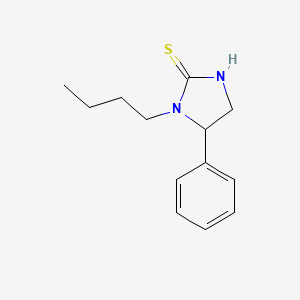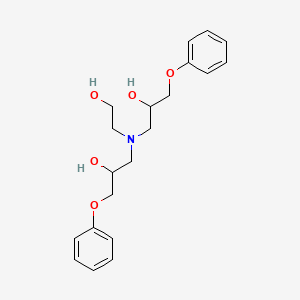
1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is a chemical compound with the molecular formula C17H23NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxyethyl and phenoxypropanol groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) typically involves the reaction of 2-hydroxyethylamine with 3-phenoxypropan-2-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-((2-Hydroxyethyl)imino)bis(2-propanol): This compound shares a similar structure but lacks the phenoxy groups.
1,1’-((2-Hydroxyethyl)imino)bis(3-naphthoxypropan-2-ol): Similar in structure but contains naphthoxy groups instead of phenoxy groups.
Uniqueness
1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is unique due to the presence of phenoxy groups, which impart distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
85422-99-7 |
|---|---|
Molekularformel |
C20H27NO5 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
1-[2-hydroxyethyl-(2-hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C20H27NO5/c22-12-11-21(13-17(23)15-25-19-7-3-1-4-8-19)14-18(24)16-26-20-9-5-2-6-10-20/h1-10,17-18,22-24H,11-16H2 |
InChI-Schlüssel |
LMDXDNZRAJZFDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(CN(CCO)CC(COC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



